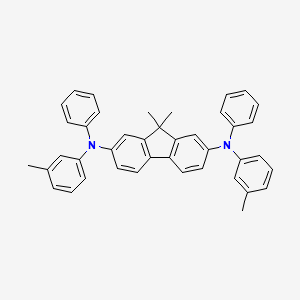
Dmfl-tpd
描述
DMFL-TPD, also known as N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is an organic compound used in Organic Light Emitting Diode (OLED) technology . It has a molecular weight of 556.74 g/mol and a molecular formula of C41H36N2 . The IUPAC name for DMFL-TPD is 9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine .
Molecular Structure Analysis
The molecular structure of DMFL-TPD includes two phenyl groups and two 3-methylphenyl groups attached to a 9,9-dimethyl-2,7-diaminofluorene core . The exact structure can be represented by the SMILES notation: CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C .
Physical And Chemical Properties Analysis
It has two hydrogen bond acceptors and no hydrogen bond donors . Its PL peak is at 401 nm (in THF), and its UV peak is at 376 nm (in THF) . The TGA (Thermal Gravimetric Analysis) shows a >290 ℃ (0.5% weight loss) .
科学研究应用
Near-Infrared Electroluminescence in OLEDs
Dmfl-tpd: compounds have been utilized in the development of OLEDs (organic light-emitting diodes) that emit near-infrared (NIR) light. These OLEDs are designed with high photoluminescence quantum yields and are optimized to suppress blueish-green emission from exciplex and electroplax formations. The NIR emitting lanthanide coordination compounds, specifically those with Nd^3+ ions, are extensively employed in advanced photonics, optoelectronics, and spectroscopy due to their narrow luminescent bands observed in the 880–1600 nm spectral range .
Targeted Protein Degradation (TPD)
The concept of Dmfl-tpd extends to the realm of targeted protein degradation, an emerging therapeutic strategy that modulates disease-associated proteins previously considered undruggable. This involves employing the host’s destruction machinery to explore cellular degradation pathways, including proteasomes and lysosome pathways .
Mitochondrial Matrix Protein Degradation
Dmfl-tpd: also plays a role in mitochondrial biology, where it can be used as a tool for drug discovery targeting mitochondria. It highlights the potential of mitoTPD as a utility for degradation tags for mitochondrial protein .
作用机制
Target of Action
DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is primarily used in the field of Organic Light-Emitting Diodes (OLED) as a hole transport / electron blocking layer . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the transport and blocking of electrons.
Mode of Action
DMFL-TPD interacts with its targets by facilitating the movement of holes (positive charges) and blocking the flow of electrons within the OLED structure . This interaction results in the efficient operation of the OLED, contributing to the overall performance of the device.
Biochemical Pathways
It helps maintain the balance of charge within the device, ensuring the efficient emission of light .
Pharmacokinetics
Its properties related to stability, sublimation, and molecular weight are critical for its function in oleds .
Result of Action
The molecular and cellular effects of DMFL-TPD’s action are observed in the performance of the OLED. By effectively transporting holes and blocking electrons, DMFL-TPD contributes to the efficient emission of light from the OLED, impacting the device’s brightness and color accuracy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DMFL-TPD. Factors such as temperature, humidity, and the presence of oxygen can affect its performance and lifespan within an OLED . Therefore, OLEDs are often designed and packaged to protect compounds like DMFL-TPD from adverse environmental conditions.
属性
IUPAC Name |
9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXDAMWVRMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572451 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dmfl-tpd | |
CAS RN |
677350-83-3 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




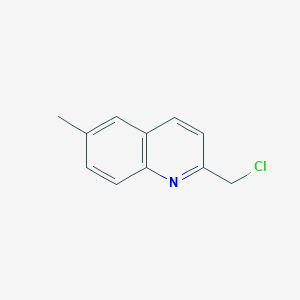


![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)
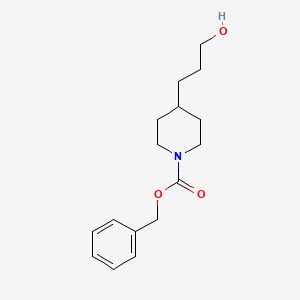





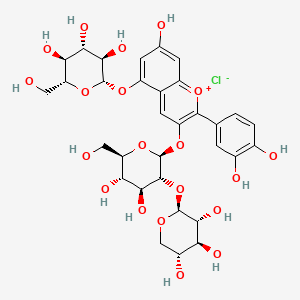
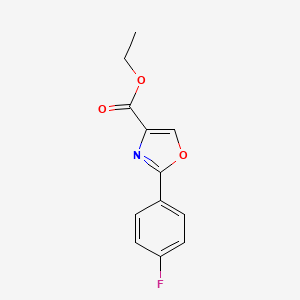
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)